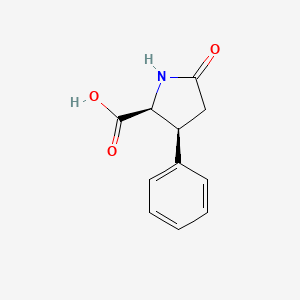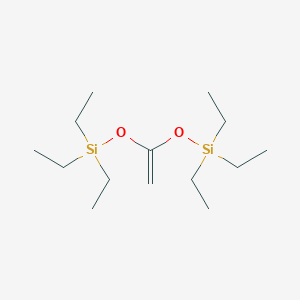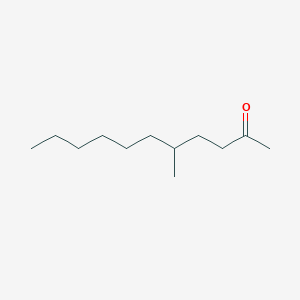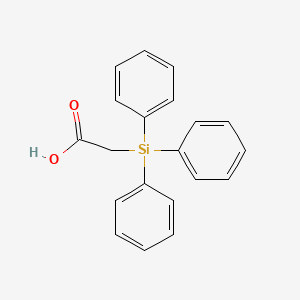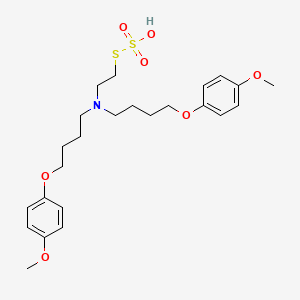![molecular formula C7H13NO4 B14709965 Bicyclo[2.2.1]heptan-2-ol;nitric acid CAS No. 21301-95-1](/img/structure/B14709965.png)
Bicyclo[2.2.1]heptan-2-ol;nitric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.1]heptan-2-ol, also known as norborneol or norbornyl alcohol, is a bicyclic organic compound with the molecular formula C₇H₁₂O. It is a derivative of norbornane, featuring a hydroxyl group attached to the second carbon of the bicyclic structure. This compound is notable for its rigid structure and unique stereochemistry, which makes it an interesting subject of study in organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]heptan-2-ol can be synthesized through several methods. One common approach involves the reduction of norcamphor using sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous ether or tetrahydrofuran as the solvent, under reflux conditions .
Another method involves the hydroboration-oxidation of norbornene. In this process, norbornene reacts with borane to form a trialkylborane intermediate, which is subsequently oxidized using hydrogen peroxide in the presence of a base, such as sodium hydroxide, to yield bicyclo[2.2.1]heptan-2-ol .
Industrial Production Methods
Industrial production of bicyclo[2.2.1]heptan-2-ol often employs catalytic hydrogenation of norbornene. This method utilizes a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired reduction .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to norcamphor using oxidizing agents like chromic acid or potassium permanganate.
Reduction: The compound can be further reduced to norbornane using strong reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Norcamphor.
Reduction: Norbornane.
Substitution: Various substituted norbornyl derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of bicyclo[2.2.1]heptan-2-ol depends on its specific application. In chemical reactions, its rigid structure and stereochemistry influence the reaction pathways and outcomes. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact molecular targets and pathways involved vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptane: A parent hydrocarbon without the hydroxyl group.
Norcamphor: An oxidized form of bicyclo[2.2.1]heptan-2-ol.
Norbornene: A related compound with a double bond in the bicyclic structure.
Uniqueness
Bicyclo[2.2.1]heptan-2-ol is unique due to its hydroxyl group, which imparts different chemical reactivity and physical properties compared to its analogs. Its rigid structure and stereochemistry make it a valuable compound for studying reaction mechanisms and developing chiral molecules .
Eigenschaften
CAS-Nummer |
21301-95-1 |
|---|---|
Molekularformel |
C7H13NO4 |
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
bicyclo[2.2.1]heptan-2-ol;nitric acid |
InChI |
InChI=1S/C7H12O.HNO3/c8-7-4-5-1-2-6(7)3-5;2-1(3)4/h5-8H,1-4H2;(H,2,3,4) |
InChI-Schlüssel |
XLXUTOLDCSSEMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CC2O.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Acetyloxy)methyl]-2-ethylhexyl acetate](/img/structure/B14709891.png)

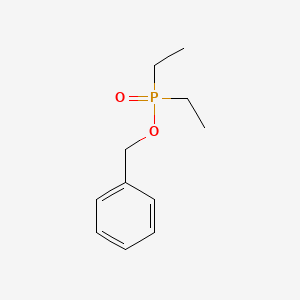
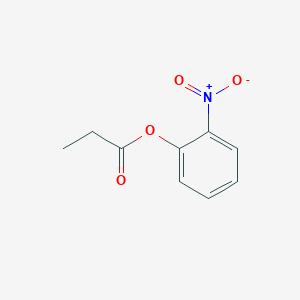
![(E,E)-1,1'-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene]](/img/structure/B14709914.png)

